molecular formula C19H21N3O3 B2669475 3-(2,5-dimethylbenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005299-08-0

3-(2,5-dimethylbenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2669475
CAS RN: 1005299-08-0
M. Wt: 339.395
InChI Key: AURNFFCQBYQDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 2,4(1H,3H)-pyrimidinedione . It’s part of a class of compounds that have shown substantial antiviral activity, specifically as non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) .


Synthesis Analysis

The synthesis of such compounds involves the condensation of 2,4(1H,3H)-pyrimidinediones with tosylates or bromides in the presence of catalytic lithium iodide and sodium bicarbonate at 50–80°C .


Molecular Structure Analysis

The molecular structure of this compound is highly dependent on its fit into the binding pocket common to its inhibitory class . Modifications at N-1 of the pyrimidinedione, such as the addition of a methyl linker between the cyclic moiety and the N-1 and the addition of a benzoyl group at the C-6 of the pyrimidinedione, contribute significantly to its antiviral activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation reactions and the addition of various groups at specific positions on the pyrimidinedione ring .

Scientific Research Applications

Structural Insights and Molecular Interactions

One facet of research on related pyrido[2,3-d]pyrimidine derivatives involves examining their molecular structures and how they interact with other molecules. For instance, studies have shown that molecules of certain pyrido[2,3-d]pyrimidine derivatives can be linked by hydrogen bonds to form dimers, which are further linked into chains by π-π stacking interactions. This structural information is crucial for understanding how these compounds might interact with biological targets or form crystalline structures useful in material science (Trilleras et al., 2009).

Synthesis and Characterization

The synthesis and characterization of unsymmetrical Schiff bases derived from related compounds, highlighting the potential for creating diverse chemical structures with varying functionalities, have been documented. Such syntheses often lead to compounds with significant biological or material properties, underlining the versatility of pyrido[2,3-d]pyrimidine derivatives as chemical building blocks (Opozda et al., 2006).

Novel Heterocycle Derivatives

Research into the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives has demonstrated the chemical versatility of the pyrido[2,3-d]pyrimidine scaffold. These derivatives have been explored for their potential in various applications, ranging from material science to potential therapeutic uses, thanks to their interesting structural, spectral, and computational properties (Ashraf et al., 2019).

Optical and Nonlinear Optical Properties

The exploration of novel styryl dyes derived from pyrimidine bases, including studies on their third-order nonlinear optical properties, highlights another application of pyrido[2,3-d]pyrimidine derivatives. These studies reveal the potential of such compounds in developing new materials for optical, nonlinear optical, and device applications due to their significant two-photon absorption phenomena (Shettigar et al., 2009).

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t mentioned in the available resources, it’s known that this class of compounds acts as non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) . This suggests that they may inhibit the RT enzyme, thereby preventing the replication of the HIV virus.

Future Directions

The future directions for this compound could involve further exploration of its antiviral activity, particularly against HIV-1 and HIV-2 . Additionally, further modifications could be made to its structure to enhance its activity and reduce any potential toxicity .

properties

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-5-25-15-8-9-20-17-16(15)18(23)22(19(24)21(17)4)11-14-10-12(2)6-7-13(14)3/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURNFFCQBYQDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=C(C=CC(=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.